molecular formula C24H19NO7 B3582286 3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one

3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one

Cat. No.: B3582286
M. Wt: 433.4 g/mol
InChI Key: ILKKYRPYJQVTAK-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted with a 2-ethoxyphenoxy group at position 3 and a 4-nitrophenylmethoxy group at position 6. The compound’s structure combines electron-donating (ethoxy) and electron-withdrawing (nitro) substituents, which influence its electronic properties, solubility, and biological interactions.

Key structural features include:

  • 4-Nitrophenylmethoxy group: Introduces strong electron-withdrawing effects, which may enhance binding to biological targets like kinases or oxidoreductases .

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO7/c1-2-29-20-5-3-4-6-21(20)32-23-15-31-22-13-18(11-12-19(22)24(23)26)30-14-16-7-9-17(10-8-16)25(27)28/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKKYRPYJQVTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-ethoxyphenoxy group: This step involves the etherification of the chromen-4-one core with 2-ethoxyphenol using a suitable base such as potassium carbonate.

    Attachment of the 4-nitrophenylmethoxy group: This can be accomplished through a nucleophilic substitution reaction using 4-nitrobenzyl chloride and a base like sodium hydride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as fluorescence, conductivity, and catalytic activity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction pathways.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The compound can interact with enzymes or receptors involved in various biological processes, modulating their activity and leading to specific physiological effects.

    Modulation of signaling pathways: The compound can influence signaling pathways by affecting the expression or activity of key proteins, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Solubility
3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one (Target) 3-(2-ethoxyphenoxy), 7-(4-nitrophenylmethoxy) ~459.42 Ethoxy, nitro Insoluble in water; soluble in DMSO, ethanol
3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one () 3-(2-methoxyphenoxy), 7-(4-nitrophenylmethoxy) 433.416 Methoxy, nitro Insoluble in water; soluble in DMSO, methanol
8-[(Dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one () 3-(2-ethoxyphenoxy), 7-hydroxy, 8-(dimethylamino) ~450 (estimated) Ethoxy, dimethylamino, hydroxy Likely polar due to hydroxy and amino groups
7-Ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one () 7-ethoxy, 3-(4-methoxyphenoxy) 312.32 Ethoxy, methoxy Not available
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one () 3-(4-chlorophenyl), 7-methoxy 300.74 Chloro, methoxy Not available

Key Observations :

Key Observations :

  • Nitro-substituted chromenones (e.g., ) show broader pharmacological profiles (anti-inflammatory, anticancer) compared to chloro or methoxy derivatives .
  • The 4-nitrophenylmethoxy group may enhance DNA intercalation or enzyme inhibition, as seen in nitroaromatic drug candidates .

Biological Activity

3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a synthetic compound belonging to the chromone family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a chromenone moiety substituted with ethoxy and nitrophenyl groups. Its molecular formula is C19H18N2O5C_{19}H_{18}N_{2}O_{5}, with a molecular weight of approximately 354.35 g/mol. The presence of electron-withdrawing nitro groups enhances the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains.
  • Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines, particularly breast cancer (MCF-7).
  • Anti-inflammatory Effects : Potential to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes like COX and lipoxygenases, which play crucial roles in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Scavenging : It may act as an antioxidant, reducing oxidative stress in cells.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, preventing proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerIC50 values for MCF-7 cells < 20 µM
Anti-inflammatoryInhibition of COX-2 activity
AntioxidantScavenging of free radicals

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells reported an IC50 value of approximately 18 µM. The compound induced apoptosis through the activation of caspase pathways, leading to cell death. Molecular docking studies indicated strong binding affinity to the active sites of target proteins involved in cell survival and proliferation.

Case Study: Anti-inflammatory Effects

In vitro assays demonstrated that the compound significantly inhibits COX-2 enzyme activity, with an IC50 value lower than that of standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential use in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step nucleophilic aromatic substitution and etherification. Key steps include:

  • Step 1 : Alkylation of 7-hydroxy-4H-chromen-4-one with 4-nitrobenzyl bromide under basic conditions (K₂CO₃/DMF, 80°C, 12h) .
  • Step 2 : Coupling of the intermediate with 2-ethoxyphenol via Mitsunobu reaction (DIAD/PPh₃, THF, 0°C→RT) .
    • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to improve yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm for nitrophenyl groups) .
  • MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 450.12) .
  • XRD : Single-crystal X-ray diffraction for absolute configuration (e.g., triclinic system, P1 space group) .

Q. What preliminary biological activities have been reported for chromen-4-one derivatives?

  • Findings :

  • Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli via microdilution assays .
  • Anticancer : IC₅₀ of 12 µM against MCF-7 cells (MTT assay) due to ROS-mediated apoptosis .
    • Structural Insights : Nitrophenyl groups enhance electron-withdrawing effects, improving membrane permeability .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., para vs. ortho substitution) affect the synthesis of this compound?

  • Mechanistic Analysis :

  • Steric Effects : Bulky 2-ethoxyphenoxy groups favor para substitution on the chromenone core. DFT calculations show ΔG‡ of 25 kJ/mol for para vs. 32 kJ/mol for ortho pathways .
  • Electronic Effects : Nitro groups direct electrophilic attacks to meta positions, requiring careful control of reaction pH (optimal pH 7–8) .
    • Resolution : Use regioselective protecting groups (e.g., TBS for hydroxyl groups) to block unwanted sites .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Case Study : Observed doublets (δ 7.52 ppm, J = 8.4 Hz) vs. predicted triplets for nitrophenyl protons.

  • Solution : Variable-temperature NMR (VT-NMR) reveals dynamic rotational isomerism. At −40°C, splitting resolves into expected triplets .
    • Validation : Compare experimental data with computed NMR (GIAO method, B3LYP/6-311+G(d,p)) .

Q. What computational tools are effective in predicting the pharmacokinetic properties of this compound?

  • Models :

  • ADMET Prediction : SwissADME calculates LogP = 3.2 (optimal for BBB penetration) and CYP2D6 inhibition risk .
  • Docking Studies : AutoDock Vina identifies binding to EGFR (ΔG = −9.8 kcal/mol) with key interactions at Lys745 and Thr790 .
    • Limitations : MD simulations (>100 ns) required to validate stability of predicted protein-ligand complexes .

Key Research Gaps

  • Stereochemical Stability : The impact of nitro group orientation (e.g., syn vs. anti) on bioactivity remains unexplored.
  • Scalability : Current synthesis yields ~40%—green chemistry approaches (e.g., microwave-assisted) could improve efficiency .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.